molecular formula C20H13BrN2O2 B2537723 (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 302582-98-5

(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2537723
CAS No.: 302582-98-5
M. Wt: 393.24
InChI Key: NFEJZFGWSJTEJS-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic small molecule that incorporates a benzochromene core, a structure of high interest in medicinal chemistry. Chromene and benzochromene derivatives are extensively documented in scientific literature for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties . The specific (3Z) stereochemistry and the inclusion of a 4-bromophenylimino group at the 3-position are designed to potentially modulate its interaction with biological targets, which may include enzymes like carbonic anhydrases . The carboxamide moiety is a privileged scaffold in drug design, often contributing to favorable binding characteristics and metabolic stability . This molecular architecture makes the compound a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds, developing new pharmacological probes, or conducting high-throughput screening campaigns . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-bromophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2/c21-13-6-8-14(9-7-13)23-20-17(19(22)24)11-16-15-4-2-1-3-12(15)5-10-18(16)25-20/h1-11H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJZFGWSJTEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)Br)O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The synthesis commences with the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde (1) and Meldrum’s acid (2) in ethanol, catalyzed by pyridine. This reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent cyclization to yield 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (3) (Scheme 1).

Optimization Insights :

  • Solvent : Ethanol ensures solubility of reactants and facilitates cyclization.
  • Catalyst : Pyridine (0.5–1.0 mol%) accelerates enolate formation without side reactions.
  • Temperature : Reflux at 80°C for 4 hours maximizes yield (72–85%).

Characterization :

  • Melting Point : 248–250°C (decomp.).
  • HRMS : m/z 239.03429 [M−H]⁻.

Conversion to 3-Oxo-3H-benzo[f]chromene-2-carboxamide

Acyl Chloride Formation

Carboxylic acid 3 is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane at 60–70°C for 4 hours to generate 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride (4) . Excess SOCl₂ is removed under reduced pressure to prevent hydrolysis.

Amidation

The acyl chloride 4 is reacted with aqueous ammonia in dichloromethane at room temperature, yielding 3-oxo-3H-benzo[f]chromene-2-carboxamide (5) (Scheme 2).

Reaction Conditions :

  • Base : Triethylamine neutralizes HCl, driving the reaction to completion.
  • Yield : 88–92% after recrystallization from ethanol.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CONH₂), 8.35–7.45 (m, 7H, aromatic).
  • IR : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, ketone).

Installation of the 3-[(4-Bromophenyl)imino] Group

Schiff Base Formation

The 3-oxo group of 5 undergoes condensation with 4-bromoaniline in refluxing ethanol containing glacial acetic acid (5 mol%), yielding the target compound This compound (Scheme 3).

Optimization Parameters :

  • Solvent : Ethanol balances reactivity and solubility.
  • Catalyst : Acetic acid promotes imine formation via dehydration.
  • Time : 12–16 hours under reflux ensures complete conversion.
  • Stereoselectivity : The Z-configuration is favored due to steric hindrance between the 4-bromophenyl group and the chromene core.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Structural Elucidation and Spectral Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):
    • δ 8.85 (s, 1H, CONH₂).
    • δ 8.40–7.50 (m, 10H, aromatic and imino CH=N).
    • JCH=N = 12.5 Hz (Z-configuration).
  • ¹³C NMR : δ 165.2 (CONH₂), 159.8 (C=N), 148.3–116.4 (aromatic and chromene carbons).
  • HRMS : m/z 447.0241 [M+H]⁺ (calc. 447.0245).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 15.2° between the chromene and 4-bromophenyl planes.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Knoevenagel Condensation Ethanol, pyridine, 80°C 85 98
Acyl Chloride Formation SOCl₂, 1,2-dichloroethane 95 99
Amidation NH₃, CH₂Cl₂, r.t. 90 97
Schiff Base Formation 4-Bromoaniline, EtOH, AcOH 73 95

Mechanistic Considerations

Knoevenagel Cyclization

The reaction proceeds through enolate formation, aldol-like addition, and lactonization, with Meldrum’s acid acting as a carbon nucleophile donor. The hemiacetal intermediate collapses upon acetone elimination, forming the chromene ring.

Schiff Base Dynamics

The 3-oxo group’s electrophilicity enables nucleophilic attack by 4-bromoaniline, followed by dehydration to form the imine. The Z-isomer predominates due to reduced steric strain compared to the E-configuration.

Scalability and Process Challenges

  • Scale-Up Limitations : Thionyl chloride handling requires stringent moisture control.
  • Byproducts : Over-condensation products may form during Schiff base synthesis, necessitating chromatographic purification.
  • Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction time by 40% but compromises yield (58%).

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce amine derivatives, and substitution may result in various substituted benzochromenes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Chromene derivatives, including (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, have shown significant promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, chromene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, demonstrating their potential as lead compounds for developing new anticancer agents .

Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. This compound has been tested against a range of bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant properties of this compound have been investigated in several studies. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and contribute to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been quantified using various assays, indicating its potential utility in formulations aimed at reducing oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the bromophenyl group or the carboxamide moiety can significantly influence the compound's potency and selectivity against different biological targets. Research efforts are ongoing to synthesize analogs with improved efficacy and reduced toxicity profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent decrease in cell viability and induction of apoptosis markers. The study concluded that this compound could serve as a template for developing new chemotherapeutic agents targeting breast cancer .
  • Case Study 2: Antimicrobial Screening
    In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The bromophenyl and imino groups may interact with specific receptors or enzymes, modulating their activity.

    Inhibition of enzyme activity: The carboxamide group may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes.

    Modulation of signaling pathways: The compound may influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

This compound () shares a chromene-carboxamide backbone but differs in the imino substituent (4-phenoxyphenyl vs. 4-bromophenyl) and bromine placement (position 6 vs. benzo[f]chromene system). The phenoxy group introduces steric bulk and lipophilicity, which may reduce solubility compared to the bromophenyl group in the target compound. Both compounds likely exhibit similar hydrogen-bonding capabilities due to the carboxamide moiety, but the electron-withdrawing bromine in the target compound could enhance electrophilic reactivity .

Brodifacoum and Difethialone ()

These 4-hydroxycoumarin derivatives contain a 4-bromophenyl group and tetrahydronaphthalene or tetralin systems. Unlike the target compound, they lack the imino-carboxamide motif but share anti-inflammatory activity via suppression of LPS-induced NO generation. The chromene-4-one core in brodifacoum suggests that ring oxidation state significantly impacts biological function compared to the carboxamide-substituted chromene in the target compound .

Antibacterial Activity

Metal complexes of chromene derivatives (), such as 3-{[(pyrimidinyl)imino]methyl}naphthol, demonstrate antibacterial properties. However, the bromophenyl group could enhance membrane permeability, offsetting this limitation .

Anti-Inflammatory Potential

The carboxamide group in the target compound may improve solubility and bioavailability over the 4-hydroxycoumarin scaffold, which is prone to rapid metabolism .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends Biological Activity
Target Compound ~413.2 (est.) 4-Bromophenylimino, carboxamide Moderate polarity (amide) Hypothesized anti-inflammatory
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino] 438.3 Phenoxyphenyl, bromine (C6) Lower solubility (bulky aryl) Unknown
Brodifacoum 523.4 4-Bromophenyl, tetrahydronaphthalenyl Lipophilic Anti-inflammatory
Metal Complexes () ~400–500 Pyrimidinylimino, hydroxyl Variable (depends on metal) Antibacterial

Biological Activity

The compound (3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide belongs to a class of chromene derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₂BrN₃O₂
  • Molecular Weight : 364.17 g/mol

Structural Features

The compound features a benzochromene core with a bromophenyl substituent and an imino functional group. These structural elements are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate various building blocks. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the target compound.

Anticancer Activity

Recent investigations into the anticancer properties of chromene derivatives, including this compound, have shown promising results:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tubulin polymerization, leading to cell cycle arrest.
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

  • Testing Methods : Disc diffusion and broth microdilution methods were employed to assess antibacterial and antifungal activities.
  • Results : The compound exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.007 to 3.9 µg/mL .

Antioxidant Properties

The antioxidant potential of this compound has also been explored:

  • Mechanism : The compound scavenges free radicals and enhances cellular antioxidant defenses.
  • Findings : Studies indicate that it can significantly reduce oxidative stress markers in cellular models .

Data Summary

Biological ActivityMethodologyKey Findings
AnticancerIn vitro assaysInduces apoptosis in cancer cells; IC50 < 10 µM
AntimicrobialDisc diffusionEffective against Gm+ve and Gm-ve bacteria; MIC 0.007 - 3.9 µg/mL
AntioxidantOxidative stress assaysReduces oxidative stress markers significantly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.